![molecular formula C22H21ClN4O4S B4058811 3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)
3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one
Overview
Description
The compound “3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one” is a chemical with the linear formula C23H23ClN4O4S. It has a molecular weight of 486.981 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is involved in the synthesis of various heterocyclic compounds. For example, reactions with active methylene compounds lead to the formation of heterocycles like pyrimidine derivatives, which are significant in pharmaceutical and chemical research (Shibuya, 1984).
Polyimide Development
It contributes to the development of novel polyimides, as seen in research where different pyridinoxy compounds were synthesized for studying the impact of various groups (like –SO2–) on the properties of polyimides. This research is crucial for advancing materials science, particularly in fields requiring materials with specific thermal, mechanical, and optical properties (Guan et al., 2014).
Crystallography and Drug Design
The compound is used in crystallography studies to understand molecular interactions, which aids in drug design. For instance, analyzing the crystal structures of pyrimethamine derivatives helps in understanding drug interactions at the molecular level, potentially leading to the development of new pharmaceuticals (Balasubramani, Muthiah, & Lynch, 2007).
Pharmacological Research
In pharmacological research, derivatives of this compound are synthesized and characterized for their biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. This is vital for the discovery of new drugs and treatments for various diseases (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Synthesis of Aromatic Polymers
This compound plays a role in the synthesis of aromatic polymers, which are essential in the creation of high-performance materials used in various industrial applications. Research into synthesizing thermally stable aromatic poly(imide amide benzimidazole) copolymers, for example, contributes to the development of new materials with specific desirable properties (Wang & Wu, 2003).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-2-31-13-5-12-27-20(24)18(32(29,30)16-9-7-15(23)8-10-16)14-17-21(27)25-19-6-3-4-11-26(19)22(17)28/h3-4,6-11,14,24H,2,5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBUBFZEVWJSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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